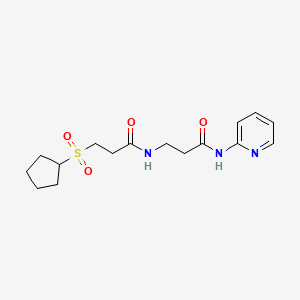
3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CSP-1103 and is a member of the sulfonamide class of drugs. CSP-1103 has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of CSP-1103 is not fully understood. However, it is believed that CSP-1103 exerts its therapeutic effects by inhibiting the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
CSP-1103 has been shown to have several biochemical and physiological effects. In cancer research, CSP-1103 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CSP-1103 has been shown to inhibit the migration and invasion of cancer cells. In inflammatory disease research, CSP-1103 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, CSP-1103 has been shown to reduce oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of CSP-1103 in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new cancer treatments and anti-inflammatory drugs. However, one of the limitations of CSP-1103 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on CSP-1103. One potential direction is the development of new cancer treatments that incorporate CSP-1103. Another potential direction is the development of new anti-inflammatory drugs that incorporate CSP-1103. Furthermore, research on the neuroprotective effects of CSP-1103 may lead to the development of new treatments for neurological disorders such as Alzheimer's disease. Finally, further research on the mechanism of action of CSP-1103 may lead to the development of new drugs that target specific enzymes involved in cellular processes.
合成法
The synthesis of CSP-1103 involves several steps, including the reaction of 3-cyclopentylsulfonylpropanoic acid with pyridine-2-carboxylic acid to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylpropan-2-amine to yield CSP-1103.
科学的研究の応用
CSP-1103 has been extensively studied for its potential therapeutic applications. In cancer research, CSP-1103 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CSP-1103 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, CSP-1103 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-15(9-12-24(22,23)13-5-1-2-6-13)18-11-8-16(21)19-14-7-3-4-10-17-14/h3-4,7,10,13H,1-2,5-6,8-9,11-12H2,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBVGMBGFOSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopentylsulfonylpropanoylamino)-N-pyridin-2-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
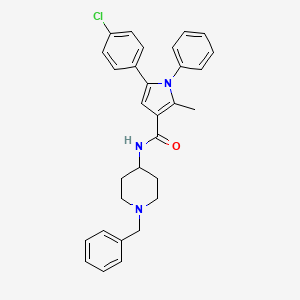
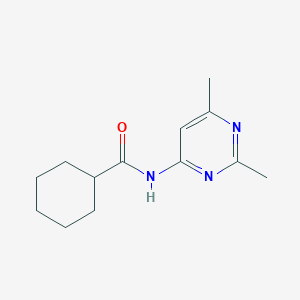

![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
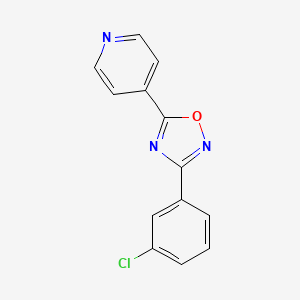

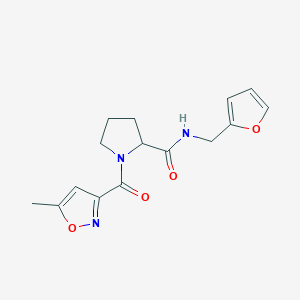
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)